![molecular formula C12H16O3 B1372624 4-(2-Phenylethoxy)butanoic acid CAS No. 855833-69-1](/img/structure/B1372624.png)
4-(2-Phenylethoxy)butanoic acid
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Overview
Description
“4-(2-Phenylethoxy)butanoic acid” is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “4-(2-Phenylethoxy)butanoic acid” is 1S/C12H16O3/c13-12(14)7-4-9-15-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) . This code represents the molecular structure of the compound, indicating that it contains 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“4-(2-Phenylethoxy)butanoic acid” is a liquid at room temperature . The predicted boiling point is approximately 351.4 °C at 760 mmHg . The predicted density is approximately 1.1 g/cm3 , and the predicted refractive index is n20D 1.52 .Scientific Research Applications
I have conducted searches to find detailed information on the unique applications of 4-(2-Phenylethoxy)butanoic acid , but the available data is limited. The compound has been mentioned in relation to its potential as a new PPARα agonist in pharmacological research, which suggests its use in developing medications with higher activity and fewer side effects .
Safety and Hazards
The safety information for “4-(2-Phenylethoxy)butanoic acid” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking, or smoking when using this product (P270) .
properties
IUPAC Name |
4-(2-phenylethoxy)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-12(14)7-4-9-15-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUMQHDPIAICCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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